molecular formula C10H13BFNO4S B1408105 (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 1704121-54-9

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1408105
CAS No.: 1704121-54-9
M. Wt: 273.09 g/mol
InChI Key: DVDMUJPKMCCHOY-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BFNO4S and its molecular weight is 273.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluoro-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDMUJPKMCCHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Phenylboronic Acids

Organoboron compounds, particularly phenylboronic acids, are indispensable reagents in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in forming carbon-carbon bonds is foundational to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] The strategic incorporation of fluorine into the phenyl ring of these boronic acids imparts unique and often highly desirable properties to the resulting molecules. In drug discovery, for instance, fluorine substitution can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5]

This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a deep dive into the reactivity of fluorinated phenylboronic acids. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern their behavior, with a particular focus on the widely utilized Suzuki-Miyaura coupling. By understanding the causality behind experimental choices, researchers can better design, optimize, and troubleshoot their synthetic strategies.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of a phenylboronic acid is intrinsically linked to the electronic environment of its aromatic ring. Fluorine, being the most electronegative element, exerts a powerful influence through a combination of two opposing electronic effects:

  • Inductive Effect (σI): Through the sigma bond framework, the highly electronegative fluorine atom strongly withdraws electron density from the phenyl ring. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

  • Mesomeric (Resonance) Effect (σR): Due to its lone pairs, fluorine can donate electron density into the π-system of the phenyl ring. This effect is most pronounced at the ortho and para positions.

Crucially, for fluorine, the inductive effect is significantly stronger than the mesomeric effect.[6] This net electron-withdrawing character is a defining feature of fluorinated aromatics and has profound consequences for the reactivity of the boronic acid moiety.

Impact on Lewis Acidity

The boronic acid group, B(OH)₂, is a Lewis acid, meaning it can accept a pair of electrons. This acidity is a critical factor in its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center.[7] This enhanced acidity facilitates the formation of the key boronate intermediate, which is the active species in the transmetalation step.

The position of the fluorine substituent has a predictable effect on the acidity (pKa) of the phenylboronic acid:

Substituent PositionDominant Electronic EffectsExpected Impact on Acidity
Ortho Strong inductive withdrawal, weak mesomeric donation, potential for intramolecular H-bondingSignificant increase in acidity
Meta Strong inductive withdrawal, negligible mesomeric effectMarked increase in acidity
Para Strong inductive withdrawal, partially offset by mesomeric donationModerate increase in acidity

Therefore, the general order of acidity for monofluorophenylboronic acids is: ortho > meta > para .[7] This trend is a crucial consideration when selecting a base and other reaction conditions for cross-coupling reactions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide or triflate.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Product Reductive_Elimination->Ar-Ar' Boronate Ar'-B(OH)3- Boronate->Transmetalation Base Base (e.g., K3PO4) Boronic_Acid Ar'-B(OH)2 Base->Boronic_Acid ArX Ar-X ArX->Oxidative_Addition Boronic_Acid->Boronate Activation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The Impact of Fluorination on Reactivity: An Isomer-by-Isomer Analysis

The general reactivity trend is: para > meta >> ortho .

para-Fluorophenylboronic Acid: The Reliable Workhorse

The para-isomer is often the most straightforward of the three to use. The fluorine atom's electron-withdrawing effect enhances the boronic acid's Lewis acidity, facilitating the formation of the boronate and subsequent transmetalation. In some cases, 4-fluorophenylboronic acid has been shown to be even more reactive than unsubstituted phenylboronic acid, leading to higher turnover frequencies.[4] The substituent is remote from the reaction center, so steric hindrance is not a concern.

meta-Fluorophenylboronic Acid: A Generally Competent Partner

The meta-isomer also typically performs well in Suzuki-Miyaura couplings. Its reactivity is broadly similar to the para-isomer, benefiting from the increased Lewis acidity conferred by the fluorine atom. As with the para isomer, steric hindrance is minimal.

ortho-Fluorophenylboronic Acid: The Steric Challenge

The ortho-isomer presents the most significant challenges. While its Lewis acidity is the highest of the three, this electronic advantage is often overshadowed by severe steric hindrance.[8] The bulky ortho-fluorine atom can impede the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step. This steric clash is a major factor contributing to the often-observed lower yields and slower reaction rates with ortho-substituted substrates.

Key Mechanistic Considerations for Fluorinated Systems
  • Transmetalation: This is often the rate-determining step, and it is here that the electronic nature of the fluorinated phenylboronic acid is most keenly felt. The reaction proceeds via the activated boronate species, formed by the reaction of the boronic acid with a base.[9] The increased Lewis acidity of fluorinated phenylboronic acids can facilitate this activation. However, the electron-withdrawing nature of the fluorine also decreases the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center. The overall rate of transmetalation is a balance of these opposing effects. For para and meta isomers, the enhanced ease of boronate formation appears to be a dominant, beneficial factor. For the ortho isomer, steric hindrance is the primary determinant, often leading to a slower transmetalation rate regardless of the electronic activation.

  • Protodeboronation: A Persistent Side Reaction: Protodeboronation, the protonolysis of the C–B bond to replace the boronic acid group with a hydrogen atom, is a common and detrimental side reaction in Suzuki-Miyaura couplings.[10] Electron-deficient arylboronic acids, including fluorinated variants, are particularly susceptible to this process, which can occur via both acid- and base-catalyzed pathways.[11] The increased Lewis acidity of fluorinated phenylboronic acids can make them more prone to certain degradation pathways, especially under strongly basic conditions.

Field-Proven Protocols and Methodologies

The key to a successful Suzuki-Miyaura coupling with fluorinated phenylboronic acids lies in the judicious selection of the catalyst system and reaction conditions to favor the desired cross-coupling over side reactions like protodeboronation.

General Protocol for Suzuki-Miyaura Coupling of Fluorophenylboronic Acids

This protocol provides a robust starting point for the coupling of para- and meta-fluorophenylboronic acids with aryl bromides. Optimization will likely be required for specific substrates.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification Setup 1. Combine aryl halide (1.0 eq), fluorophenylboronic acid (1.2-1.5 eq), and base (e.g., K3PO4, 2.0-3.0 eq) in a reaction vessel. Degas 2. Seal vessel and degas by purging with an inert gas (e.g., Argon) for 15-20 min. Setup->Degas Add_Solvent 3. Add degassed solvent(s) (e.g., Dioxane/Water 4:1). Degas->Add_Solvent Add_Catalyst 4. Add Pd catalyst and ligand (e.g., Pd2(dba)3 + SPhos). Add_Solvent->Add_Catalyst Heat 5. Heat to 80-110 °C with vigorous stirring. Add_Catalyst->Heat Monitor 6. Monitor reaction by TLC or LC-MS. Heat->Monitor Quench 7. Cool to RT, quench with water, and extract with organic solvent. Monitor->Quench Purify 8. Dry, concentrate, and purify by column chromatography. Quench->Purify

Sources

Methodological & Application

Application Notes & Protocols: (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Sulfonylphenylboronic Acids

Boronic acids and their derivatives have become indispensable tools in contemporary organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and high yields.[2][3] In the landscape of drug discovery, the ability to rapidly assemble complex molecular architectures is paramount. Boronic acids have been instrumental in this field, contributing to the development of several approved drugs.[4]

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid emerges as a particularly valuable synthetic building block. Its structure strategically combines three key motifs highly sought after in medicinal chemistry:

  • A Phenylboronic Acid: The core reactive group for Suzuki-Miyaura coupling.

  • An Electron-Withdrawing Sulfonamide Group: This feature modulates the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions. The sulfonamide moiety is also a well-established pharmacophore, known to engage in crucial hydrogen bonding interactions with biological targets.[5]

  • A Pyrrolidine Ring: This saturated heterocycle is frequently incorporated into drug candidates to enhance solubility, metabolic stability, and binding affinity.[6]

  • A Fluorine Atom: The presence of fluorine ortho to the boronic acid can significantly alter the molecule's acidity, reactivity, and the pharmacokinetic profile of the final compound.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound, covering its properties, handling, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Handling Properties

Proper handling and storage are critical to preserving the integrity and reactivity of boronic acids, which can be susceptible to dehydration (forming boroxines) or degradation if stored improperly.[7][8]

Compound Properties
PropertyValueSource(s)
CAS Number 1704121-54-9[9][10]
Molecular Formula C₁₀H₁₃BFNO₄S[9]
Molecular Weight 273.09 g/mol [9]
Appearance White to off-white solid/powderN/A
Purity Typically ≥98%[9]
Storage and Handling Protocol

Causality: Boronic acids are sensitive to moisture and heat.[7] Improper storage can lead to the formation of cyclic trimeric anhydrides (boroxines), which can exhibit different reactivity and solubility, leading to inconsistent experimental results. Storage under an inert atmosphere minimizes oxidative degradation.

Protocol Steps:

  • Receiving: Upon receipt, inspect the container for damage.

  • Storage Environment: Store the container in a refrigerator at 2-8°C.[9] The storage area should be dry and well-ventilated.

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[11]

  • Dispensing: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Handling: Handle the solid in a glove box or under a stream of inert gas. Avoid inhalation of dust and contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Resealing: After dispensing, flush the container with an inert gas before tightly resealing and returning it to refrigerated storage.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura reaction. This building block is particularly useful for introducing the fluorinated pyrrolidinylsulfonylphenyl motif into target molecules, a common strategy in the development of kinase inhibitors and other therapeutics.[12][13]

General Reaction Scheme

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl/Heteroaryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 - 0.05 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.[3]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS analysis. A typical reaction time is 4-16 hours.

  • Work-up: a. Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Rationale for Component Selection
  • Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and versatile precatalyst. The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) forms a stable and active Pd(0) species in situ, which is effective for a wide range of substrates.[13]

  • Base (Cs₂CO₃ or K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[3] Cesium carbonate is often used for challenging couplings due to its high solubility in organic solvents.[13]

  • Solvent System (Dioxane/Water): The aqueous-organic mixture is crucial. The organic solvent (dioxane) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14]

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

References

  • Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • BoronPharm. (n.d.). 4-Fluoro-3-(methanesulfonyl)phenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. PubChem Compound Summary for CID 44119363. Retrieved from [Link]

  • Gao, C., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors (Basel), 13(10), 13794–13817. Retrieved from [Link]

  • Sperandio, O., et al. (2021). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem, 16(14), 2269-2279. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference, specific URL not applicable for a book chapter).
  • Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(4), 937. Retrieved from [Link]

  • Krystof, V., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11257-11277. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Cédric, G., et al. (2012). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 77(17), 7680-7687. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

  • Krystof, V., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Retrieved from [Link]

  • Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(24), 5913. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Melnik, M., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(41), 15411-15414. Retrieved from [Link]

Sources

protocol for synthesizing fluorinated biaryl compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Synthetic Protocols for Fluorinated Biaryl Compounds

Abstract

Fluorinated biaryl scaffolds are cornerstones in modern medicinal chemistry, agrochemicals, and materials science. Their unique physicochemical properties, imparted by the fluorine atom, enhance metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these compounds presents unique challenges due to the strong carbon-fluorine bond and the distinct electronic effects of fluorine substituents. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary synthetic strategies for accessing fluorinated biaryl compounds, complete with mechanistic insights, field-proven protocols, and troubleshooting advice.

Strategic Imperatives in Synthesizing Fluorinated Biaryls

The introduction of fluorine into an aromatic system significantly alters its electronic properties, which in turn affects the reactivity of the molecule in common synthetic transformations.[1][2] Established methods often require modification to accommodate these changes. The primary challenge in cross-coupling reactions is typically the activation of C-F bonds or overcoming the electronic deactivation of other positions on the fluorinated ring.

Modern synthetic chemistry offers several powerful solutions, broadly categorized as:

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a workhorse in biaryl synthesis, valued for its functional group tolerance and the commercial availability of boronic acid derivatives.[3] For fluorinated substrates, careful selection of ligand and base is paramount to success.

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful alternative, often enabling the use of more challenging or cost-effective coupling partners like aryl chlorides and even aryl fluorides under specific conditions.[4] These methods can provide complementary reactivity to palladium systems.

  • Direct C-H Arylation: As a more atom-economical approach, direct C-H arylation avoids the need for pre-functionalized starting materials, forming the biaryl bond by activating a C-H bond on one of the aromatic partners.[5][6]

  • Transition-Metal-Free Approaches: Methods like nucleophilic aromatic substitution (SNAr) can be highly effective for constructing highly fluorinated biaryls where the fluorine atoms activate the ring towards nucleophilic attack.[7][8]

The choice of method depends critically on the available starting materials, the desired substitution pattern, and functional group compatibility.

G start Start: Synthesize Fluorinated Biaryl q1 Is a pre-functionalized (e.g., halo, boronic acid) starting material available? start->q1 q2 Is the substrate highly electron-deficient (polyfluorinated)? q1->q2 No pd_suzuki Method: Pd-Catalyzed Suzuki Coupling q1->pd_suzuki  Yes, with  Ar-Br/I/OTf ni_coupling Method: Ni-Catalyzed Coupling (e.g., with Ar-Cl/F) q1->ni_coupling  Yes, with  Ar-Cl/F q3 Is atom economy a primary concern? q2->q3 No snar Method: Transition-Metal-Free SNAr q2->snar Yes ch_arylation Method: Direct C-H Arylation q3->ch_arylation Yes late_stage Consider Late-Stage Fluorination q3->late_stage No

Caption: Decision workflow for selecting a synthetic strategy.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Mechanistic Insight

The Suzuki-Miyaura reaction is one ofthe most versatile methods for C-C bond formation.[3] The catalytic cycle involves three key steps: oxidative addition of a Pd(0) species to an aryl halide, transmetalation of the aryl group from a boron-based reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

When working with fluorinated substrates, the electronic effects of fluorine must be considered. While an Ar-F bond is generally too strong to undergo oxidative addition with standard Pd(0) catalysts, fluorine substituents can influence the reactivity of other C-X (X = Cl, Br, I, OTf) bonds on the same ring. Electron-withdrawing fluorine atoms can make the reductive elimination step more challenging. This is often overcome by using electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) which accelerate this rate-limiting step.

G pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar1x Ar¹-X (Fluoroaryl Halide) ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) product Ar¹-Ar² (Fluorinated Biaryl) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl

This protocol is adapted from a procedure reported in ACS Omega for the synthesis of novel fluorinated biaryl compounds.[3] It demonstrates a typical setup for a small-scale Suzuki coupling.

Materials & Equipment:

  • 1-Bromo-3,4-difluorobenzene

  • 4-(tert-butyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,4-difluorobenzene (1.0 mmol, 1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of toluene. Add this catalyst solution to the Schlenk flask.

    • Causality Note: Using a phosphine ligand like PPh₃ is crucial. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The ratio of ligand to palladium is important to maintain an active catalytic species.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask. The biphasic system is common for Suzuki reactions, as the inorganic base is soluble in the aqueous phase while the organic components and catalyst reside in the organic phase.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure fluorinated biaryl product.

Substrate 1Substrate 2Catalyst LoadingBaseYield (%)Reference
1-Bromo-3,4-difluorobenzene4-acetylphenylboronic acid2 mol% Pd(OAc)₂K₂CO₃~75%[3]
1-Bromo-3,4-difluorobenzene(2,5-dimethoxyphenyl)boronic acid2 mol% Pd(OAc)₂K₂CO₃~81%[3]
1-Bromo-3,4-difluorobenzene3-nitrophenylboronic acid2 mol% Pd(OAc)₂K₂CO₃~79%[3]

Nickel-Catalyzed Defluorinative Cross-Coupling

Principle and Mechanistic Insight

Nickel catalysts offer a distinct advantage for activating otherwise inert C-F bonds, particularly in polyfluorinated arenes.[4] This reactivity allows for the synthesis of partially fluorinated biaryls from readily available polyfluoroaromatic feedstocks. The key to this transformation is the ability of low-valent nickel, often supported by N-heterocyclic carbene (NHC) or phosphine ligands, to insert into a C-F bond.

The reaction proceeds via a chemoselective cross-coupling mechanism where a Grignard reagent (Ar-MgX) serves as the nucleophilic partner. The nickel catalyst selectively activates one C-F bond on the polyfluoroarene, undergoes transmetalation with the Grignard reagent, and then reductively eliminates to form the product. The selectivity is often directed by sterics and electronics, favoring reaction at the least hindered or most electronically favorable C-F position. This method provides access to substitution patterns that are difficult to achieve through other means.[4][9]

Protocol: Ni-Catalyzed Synthesis of 2,3,4,5-Tetrafluoro-4'-methylbiphenyl

This protocol is a representative example based on the methodology developed by Love and coworkers for the selective defluorinative arylation of polyfluoroarenes.[4]

Materials & Equipment:

  • Hexafluorobenzene

  • p-tolylmagnesium bromide (1.0 M solution in THF)

  • [Ni(IMes)₂(cod)] (IMes = 1,3-dimesitylimidazol-2-ylidene, cod = 1,5-cyclooctadiene) or a combination of Ni(cod)₂ and IMes·HCl/base

  • Anhydrous 1,4-dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Dry glassware

Step-by-Step Methodology:

  • Catalyst Preparation (in a glovebox): To an oven-dried vial, add the nickel precatalyst [Ni(IMes)₂(cod)] (0.05 mmol, 5 mol%).

  • Reagent Addition (in a glovebox): Add hexafluorobenzene (1.0 mmol, 1.0 eq) to the vial, followed by anhydrous 1,4-dioxane (2 mL).

  • Reaction Initiation: While stirring, add the p-tolylmagnesium bromide solution (1.1 mmol, 1.1 eq) dropwise at room temperature.

    • Causality Note: The Grignard reagent serves as both the coupling partner and a reductant for any oxidized nickel species. The choice of an NHC ligand like IMes is critical as its strong σ-donating ability stabilizes the low-valent nickel center and promotes the challenging C-F bond activation.

  • Reaction: Seal the vial and stir at room temperature. The reaction is typically rapid, often reaching completion in 1-4 hours. Monitor by GC-MS analysis of a quenched aliquot.

  • Quenching and Workup: Carefully remove the vial from the glovebox and quench the reaction by slowly adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via column chromatography on silica gel to afford the desired partially fluorinated biaryl.

PolyfluoroareneGrignard ReagentCatalystYield (%)Reference
HexafluorobenzenePhMgBr[Ni(IMes)₂(cod)]95%[4]
Pentafluorobenzene4-MeO-PhMgBr[Ni(IMes)₂(cod)]94%[4]
OctafluorotoluenePhMgBr[Ni(IMes)₂(cod)]85%[4]

Troubleshooting and Key Considerations

  • Low Yield in Suzuki Coupling:

    • Inactive Catalyst: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents.

    • Protodeboronation: The boronic acid can be degraded by the base, especially at high temperatures. Consider using a milder base (e.g., K₃PO₄, CsF) or a boronic ester (pinacol ester) which is more stable.

    • Poor Transmetalation: For electron-deficient fluorinated boronic acids, the transmetalation step can be slow. The addition of fluoride ions (e.g., using CsF as a base) can sometimes accelerate this step.[10]

  • Side Reactions in Ni-Catalyzed Coupling:

    • Homocoupling: Grignard reagent homocoupling (Glaser coupling) can occur. This can be minimized by slow addition of the Grignard reagent and maintaining a low reaction temperature.

    • Multiple Defluorinations: If multiple C-F additions are observed, reducing the equivalents of the Grignard reagent or lowering the reaction temperature may improve selectivity.

  • General Considerations:

    • Ligand Choice: The performance of both Pd and Ni-catalyzed reactions is highly dependent on the ligand. Screening a small panel of ligands (e.g., phosphines, NHCs) is often a worthwhile investment.

    • Safety: Handle all reagents, especially air-sensitive and pyrophoric ones like Grignard reagents and some catalysts, under an inert atmosphere. Perfluoroaromatic compounds can be volatile and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of fluorinated biaryl compounds has been significantly advanced by modern catalytic methods. Palladium-catalyzed Suzuki-Miyaura couplings remain a reliable and versatile strategy, provided that reaction conditions are optimized to account for the electronic nature of the fluorinated substrates. Concurrently, nickel-catalyzed reactions have opened new avenues for the selective functionalization of C-F bonds, enabling the construction of novel, partially fluorinated biaryls from bulk polyfluorinated chemicals. Furthermore, ongoing developments in C-H arylation continue to push the boundaries of efficiency and atom economy. By understanding the mechanistic principles behind these methods and adhering to rigorous experimental protocols, researchers can confidently and efficiently access the valuable fluorinated biaryl motifs essential for innovation in science and industry.

References

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Synthesis of Heterocyclic Compounds: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique structures underpinning the therapeutic effects of a vast array of pharmaceuticals.[1][2] Over 85% of all biologically active compounds feature a heterocyclic ring system, highlighting their importance in drug design and development.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of key heterocyclic scaffolds, focusing on the causality behind experimental choices and providing robust, validated protocols.

The Ubiquity of Heterocycles in Medicine

Heterocyclic compounds are cyclic molecules containing at least one atom other than carbon within their ring structure, most commonly nitrogen, oxygen, or sulfur.[5] This incorporation of heteroatoms imparts specific physicochemical properties, such as polarity, hydrogen bonding capacity, and three-dimensional conformation, which are crucial for molecular recognition and interaction with biological targets.[6] From the purine and pyrimidine bases of DNA to the core structures of antibiotics, anticancer agents, and antivirals, heterocycles are nature's preferred building blocks for biological function.[1][5] Consequently, the ability to efficiently and selectively synthesize diverse heterocyclic structures is a cornerstone of modern drug discovery.

Synthesis of Pyrimidine Scaffolds: The Biginelli Reaction

The pyrimidine ring is a fundamental component of numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurological disorders.[7] The Biginelli reaction, a one-pot multicomponent reaction first described in 1891, remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9]

Mechanistic Rationale

The Biginelli reaction proceeds through an acid-catalyzed cascade of bimolecular reactions.[10] Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.

Caption: Proposed mechanism of the Biginelli reaction.

Biginelli_Mechanism cluster_0 Step 1: Aldehyde-Urea Condensation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium Acyliminium Ion [Ar-CH=N(H)-(C=O)NH2]+ Aldehyde->Acyliminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Acyliminium Protonation1 H+ Ketoester Ethyl Acetoacetate (Enol form) Ureide Open-chain Ureide Acyliminium->Ureide Ketoester->Ureide Nucleophilic Attack DHPM_precursor Cyclized Intermediate Ureide->DHPM_precursor Intramolecular Condensation DHPM Dihydropyrimidinone (DHPM) Ureide->DHPM DHPM_precursor->DHPM - H2O Water H2O

The reaction is initiated by the acid-catalyzed condensation of an aldehyde and urea to form a key acyliminium ion intermediate.[3] This electrophilic species is then attacked by the enol form of a β-ketoester.[3] The resulting open-chain ureide subsequently undergoes intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product.[3][10] The acidic catalyst is crucial for activating the aldehyde carbonyl group and facilitating the dehydration steps.

Protocol: Classical Synthesis of a Dihydropyrimidinone

This protocol describes the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1]

Materials:

  • 4-Methoxybenzaldehyde

  • Urea

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzaldehyde (2.7 g, 20 mmol), urea (2.4 g, 40 mmol), and ethyl acetoacetate (5.2 g, 40 mmol).[1]

  • Add 50 mL of ethanol and stir the mixture to dissolve the solids.

  • Add a catalytic amount of concentrated HCl (e.g., 5-10 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.

Modern Approaches: Microwave-Assisted Synthesis

Conventional heating methods for the Biginelli reaction often suffer from long reaction times and low yields.[11] Microwave-assisted organic synthesis (MAOS) offers a significant improvement by dramatically reducing reaction times and often increasing yields through efficient and uniform heating.[7][8]

Protocol: Microwave-Assisted Synthesis of a 2-Aminodihydropyrimidine [7]

Materials:

  • Aromatic/Aliphatic Aldehyde (1 mmol)

  • β-Dicarbonyl compound (1.1 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • Ethanol (2 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a stir bar, combine the aldehyde, β-dicarbonyl compound, and guanidine hydrochloride.

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.[7][8]

  • After the reaction is complete, cool the vial to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the product by filtration and wash with a small amount of ice-cold ethanol.

ParameterClassical MethodMicrowave-Assisted Method
Reaction Time 4-6 hours10 minutes[7][8]
Temperature Reflux (approx. 78 °C)120 °C[7]
Typical Yields Often moderate36% to 91%[7]
Energy Input Conventional heatingDielectric heating

Synthesis of Indole Scaffolds: The Fischer Indole Synthesis

The indole nucleus is another "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antiviral properties.[12] The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring from an arylhydrazone.[13]

Mechanistic Rationale

The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization.[13] The key steps involve the conversion of an arylhydrazone to its enamine tautomer, followed by a[14][14]-sigmatropic rearrangement, which is the rate-determining step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.

Caption: Key steps in the Fischer Indole Synthesis.

Fischer_Indole_Mechanism Arylhydrazone Arylhydrazone Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization Protonation Acid Catalyst (H+) Protonation->Arylhydrazone Rearrangement_TS [3,3]-Sigmatropic Rearrangement (Rate-Determining) Enamine->Rearrangement_TS Diimine Di-imine Intermediate Rearrangement_TS->Diimine Cyclization Cyclization Diimine->Cyclization Proton Transfer Ammonia_Elim Aromatization (-NH3) Cyclization->Ammonia_Elim Indole Indole Product Ammonia_Elim->Indole

The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂) is critical, as it facilitates both the tautomerization and the key rearrangement step.[13] The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[15]

Protocol: Synthesis of 2-Phenylindole

This two-step protocol outlines the preparation of 2-phenylindole from phenylhydrazine and acetophenone.[6][16]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam cone for 1 hour.[16]

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation and then cool the mixture in an ice bath.

  • Collect the acetophenone phenylhydrazone product by filtration and wash with cold ethanol.

Step 2: Fischer Indole Cyclization

  • In a beaker, intimately mix the dried acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).[16]

  • Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will liquefy.

  • After 3-4 minutes, remove the beaker from the bath and continue stirring for another 5 minutes.

  • To prevent solidification into an unmanageable mass, stir in 200 g of clean sand.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc chloride.

  • Filter the solid (sand and crude product). Boil the solids in 600 mL of 95% ethanol, decolorize with activated carbon (Norit), and filter while hot.

  • Cool the filtrate to room temperature to crystallize the 2-phenylindole. Collect the product by filtration. A typical yield is 72-80%.[16]

Green Chemistry Considerations

Traditional Fischer indole synthesis often employs harsh acids and high temperatures.[17] Modern approaches focus on developing more environmentally benign protocols, such as using solid acid catalysts or mechanochemical (solvent-free) methods, which can reduce waste and energy consumption.[4][18]

Synthesis of Quinoline Scaffolds: The Combes Synthesis

The quinoline scaffold is prevalent in a number of antimalarial drugs, such as chloroquine, and also exhibits a broad range of other biological activities.[19] The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to produce substituted quinolines.[20][21]

Mechanistic Rationale

The Combes synthesis involves the initial condensation of an aniline with a β-diketone to form an enamine intermediate.[21] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, which is the rate-determining step, and subsequent dehydration to form the aromatic quinoline ring.[20][22]

Caption: General workflow for the Combes Quinoline Synthesis.

Combes_Workflow Start Aniline + β-Diketone Condensation Condensation (-H2O) Start->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[20] The choice of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), is essential for promoting the cyclization step.[21]

Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol describes a general procedure for the Combes synthesis.

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • Carefully add aniline (0.1 mol) to acetylacetone (0.1 mol) in a round-bottom flask, with cooling if the initial reaction is exothermic.

  • Once the initial reaction subsides, slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the mixture with efficient stirring and cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture, for example, in a water bath at 100 °C, for 15-30 minutes.

  • Pour the hot mixture carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH solution) until the mixture is alkaline. This will precipitate the crude product.

  • Collect the crude 2,4-dimethylquinoline by filtration, steam distillation, or solvent extraction.

  • Purify the product by recrystallization or distillation under reduced pressure.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions, as water can interfere with the acid catalyst. The use of PPA or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can sometimes be more effective dehydrating agents than sulfuric acid.[20]

  • Charring/Polymerization: This can occur with vigorous heating or highly concentrated acid. Ensure controlled addition of acid and moderate heating.

  • Regioselectivity Issues: With unsymmetrical anilines or β-diketones, a mixture of regioisomers may be formed. The product ratio is influenced by the electronic and steric nature of the substituents.[20]

Conclusion

The synthesis of heterocyclic compounds is a dynamic and essential field within the chemical sciences, directly impacting the development of new medicines. The Biginelli, Fischer, and Combes reactions are foundational methods that, despite their age, continue to be refined and adapted to meet the demands of modern, efficient, and sustainable chemistry. By understanding the underlying mechanisms and mastering these experimental protocols, researchers are well-equipped to design and synthesize the next generation of therapeutic agents. The ongoing evolution of these synthetic strategies, particularly through the adoption of green chemistry principles and enabling technologies like microwave synthesis, promises to accelerate the pace of drug discovery and development.

References

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Troubleshooting & Optimization

Technical Support Center: Solvent Effects on the Reactivity of (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter, with a specific focus on the critical role of solvents in modulating reactivity and ensuring successful outcomes in cross-coupling reactions.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura cross-coupling reactions.[1] Its chemical structure, featuring a fluorine atom and a pyrrolidinylsulfonyl group, presents unique electronic properties that can influence its reactivity. The strong electron-withdrawing nature of the sulfonyl group can impact the stability of the boronic acid and its transmetalation efficiency in the catalytic cycle.[2] This guide will help you navigate these challenges by providing a framework for rational solvent selection and reaction optimization.

Troubleshooting Guides & FAQs

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura reactions involving this electron-deficient boronic acid can stem from several factors, primarily related to inefficient transmetalation or degradation of the starting material. The choice of solvent plays a pivotal role in addressing these issues.[3][4]

Possible Causes and Troubleshooting Steps:

  • Poor Solubility of the Boronic Acid: this compound, like many boronic acids, may have limited solubility in non-polar solvents.[5] If the boronic acid is not fully dissolved, the reaction will be slow and incomplete.

    • Recommendation: Employ a solvent system that ensures the solubility of all reactants. A mixture of a polar aprotic solvent and water is often effective.[6] Common choices include:

      • Dioxane/Water

      • THF/Water

      • DMF/Water

      • Toluene/Water (with a phase-transfer catalyst if necessary)

  • Inefficient Transmetalation: The transmetalation step in the Suzuki-Miyaura cycle involves the transfer of the aryl group from the boron atom to the palladium center.[7] The rate of this step is highly dependent on the activation of the boronic acid by a base.[8] The solvent can influence the effectiveness of the base.

    • Recommendation: Use a solvent that can facilitate the formation of the active boronate species. Protic co-solvents like water can be beneficial.[6] The presence of water can help to dissolve the inorganic base and activate the boronic acid.[6]

  • Protodeboronation (Degradation of the Boronic Acid): Electron-deficient aryl boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of the corresponding arene and boric acid.[9] This is a significant pathway for yield loss.

    • Recommendation:

      • Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete.

      • Choice of Base: Use a milder base if possible. Strong bases can accelerate protodeboronation.

      • Anhydrous Conditions (with caution): While aqueous conditions are common, in some cases, strictly anhydrous conditions with a suitable organic-soluble base might be necessary to suppress protodeboronation.[6] However, this can make the transmetalation step less efficient.

Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids results in the formation of a biaryl product derived from two molecules of the boronic acid. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6]

Possible Causes and Troubleshooting Steps:

  • Inadequate Degassing: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[6]

    • Recommendation: Thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

  • Solvent Choice: The solvent can influence the stability of the palladium catalyst and its propensity to participate in side reactions.

    • Recommendation: Solvents that coordinate well with the palladium center can sometimes stabilize the active catalyst and reduce the likelihood of side reactions.[10] However, this is a complex interplay of factors. A good starting point is a well-established solvent system like THF/water or dioxane/water.

Question 3: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

Answer:

Slow reaction rates are a common issue, particularly with challenging substrates. Solvent and temperature have a significant impact on reaction kinetics.[11]

Possible Causes and Troubleshooting Steps:

  • Suboptimal Solvent Polarity: The polarity of the solvent can affect the rate of various steps in the catalytic cycle, including oxidative addition and reductive elimination.[3][12]

    • Recommendation: A systematic screening of solvents with varying polarities can be beneficial. Consider moving from less polar solvents like toluene to more polar aprotic solvents like DMF or dioxane. A table summarizing solvent properties is provided below.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to decomposition, they are often necessary to drive the reaction to completion in a reasonable timeframe.

    • Recommendation: Gradually increase the reaction temperature, monitoring for the formation of byproducts. The optimal temperature will be a balance between reaction rate and reagent stability.

Data Presentation: Solvent Selection Guide for Suzuki-Miyaura Coupling

The following table provides a summary of common solvents and their properties, which can guide your selection for reactions with this compound.

SolventDielectric Constant (Polarity)Boiling Point (°C)Common Use in Suzuki-MiyauraConsiderations for this compound
Toluene2.4111Good for non-polar substrates.May result in poor solubility of the boronic acid. Often used with a co-solvent.
Tetrahydrofuran (THF)7.666Very common, good for a wide range of substrates.Good starting point, often used with water.[4]
1,4-Dioxane2.2101Widely used, often gives good results.A reliable choice, frequently used in combination with water.
Dimethylformamide (DMF)36.7153Highly polar, good for dissolving polar substrates.Can be effective but may require higher temperatures to remove during workup. Can also influence selectivity.[3]
Acetonitrile (MeCN)37.582Polar, can influence reaction selectivity.Its coordinating nature can affect the catalyst.[10]
Water80.1100Used as a co-solvent to dissolve bases and activate boronic acids.Highly recommended as a co-solvent.[6]
Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for your specific substrates.

  • Reagent Preparation: To a reaction vessel, add this compound (1.1 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 equivalents).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., Dioxane/Water 4:1). Degas the mixture thoroughly by bubbling with argon or nitrogen for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and the ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 / Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Solubility Check Reagent Solubility Is everything dissolved? Start->Check_Solubility Insoluble Insoluble Reagents Check_Solubility->Insoluble Change_Solvent Change to a more polar solvent system (e.g., Dioxane/H2O, DMF/H2O) Insoluble->Change_Solvent No Soluble Reagents are Soluble Insoluble->Soluble Yes Change_Solvent->Check_Solubility Check_Degassing Review Degassing Procedure Was it thorough? Soluble->Check_Degassing Poor_Degassing Inadequate Degassing Check_Degassing->Poor_Degassing Improve_Degassing Improve degassing (e.g., Freeze-Pump-Thaw) Poor_Degassing->Improve_Degassing No Good_Degassing Degassing was sufficient Poor_Degassing->Good_Degassing Yes Improve_Degassing->Check_Degassing Optimize_Base_Temp Optimize Base and Temperature Screen different bases and increase temperature incrementally Good_Degassing->Optimize_Base_Temp Success Improved Yield Optimize_Base_Temp->Success

Caption: A workflow for troubleshooting low yields.

References
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Kühbeck, D., & Kappe, C. O. (2008). Solvent effects in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Chemistry-A European Journal, 14(36), 11465-11472. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5508. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • PubMed. (2017). Solvent Effects in Boronic Acid-Diol Binding. [Link]

  • Chirik Group. (2022, February 15). Transmetalation of Boron reagents. [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2011, January 31). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved January 27, 2026, from [Link]

  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

Sources

Boronic Acid Stability & Reaction Optimization Center

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Technical Support Center for Organoboron Chemistry. Boronic acids are workhorses of modern synthesis, yet they are plagued by two primary decomposition pathways: Protodeboronation (hydrolysis of the C-B bond) and Oxidative Hydroxylation (conversion to phenols). This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to rescue your failing cross-couplings.

Part 1: The Diagnostic Hub (Troubleshooting)

Status: Active Experiment Symptom: Low Yield / Byproduct Formation

Use this decision matrix to identify the specific decomposition pathway affecting your reaction.

Troubleshooting Start Observation Phenol Phenol Byproduct (Ar-OH) Start->Phenol LCMS: M-26 Reduced Reduced Arene (Ar-H) Start->Reduced LCMS: M-42 (B(OH)2 -> H) Homocouple Homocoupling (Ar-Ar) Start->Homocouple Dimer found Cause1 Oxidative Instability Phenol->Cause1 Cause2 Protodeboronation Reduced->Cause2 Cause3 O2 Leak / Pd(II) reduction Homocouple->Cause3 Action1 Protocol: Degas solvents Check ether peroxides Cause1->Action1 Action2 Protocol: Anhydrous Base or Slow Release Strategy Cause2->Action2 Action3 Action: Switch to reductive elimination biased catalyst Cause3->Action3

Figure 1: Diagnostic decision tree for boronic acid decomposition. Identify the byproduct to select the correct rescue protocol.

Frequently Encountered Error Codes

Error Code: PROTO-DE-01 (Protodeboronation)

  • Symptom: You recover the arene where the boron group has been replaced by a hydrogen (Ar-B(OH)₂ → Ar-H).

  • Root Cause: Base-catalyzed hydrolysis. This is most severe in 2-pyridyl , polyfluorinated , and heterocyclic boronic acids. The mechanism often involves the formation of a boronate anion [Ar-B(OH)3]- which is kinetically unstable.

  • Immediate Fix: Switch to Protocol A (Slow Release) or Protocol B (Anhydrous) .

Error Code: OXI-OH-02 (Aerobic Oxidation)

  • Symptom: Formation of the corresponding phenol (Ar-OH).[1][2][3][4]

  • Root Cause: Reaction with atmospheric oxygen or peroxides present in etheral solvents (THF, Dioxane).

  • Immediate Fix: rigorously degas solvents (sparge with Ar for 15 mins) and test solvents for peroxides.

Part 2: The Protocols (Prevention & Rescue)

Protocol A: The "Slow Release" Strategy (For Highly Unstable Substrates)

Best for: 2-Pyridineboronic acids, 2-Furanboronic acids, and substrates that decompose instantly in standard Suzuki conditions.

The Logic: Unstable boronic acids decompose via second-order kinetics dependent on base concentration. By using a MIDA (N-methyliminodiacetic acid) boronate , you protect the boron center. Under the specific conditions below, the active boronic acid is released slowly (hydrolyzed) at a rate that matches the catalytic turnover, keeping the standing concentration of free acid low and minimizing decomposition [1].

Reagents:

  • MIDA-Boronate ester (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (High activity is crucial)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Preparation: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and solid K₃PO₄.

  • Degassing: Seal and purge with Argon x3.

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Temperature: Heat to 60°C.

    • Critical Check: Do not exceed 80°C for 2-pyridyl systems unless necessary; higher T accelerates protodeboronation faster than transmetallation.

  • Monitoring: Monitor consumption of the Aryl Halide, not the boronate (as the boronate is in excess/reservoir).

Protocol B: The Anhydrous Rescue (For Moisture Sensitive Acids)

Best for: Polyfluorinated aryl boronic acids or when MIDA derivatives are unavailable.

The Logic: Protodeboronation requires a proton source (usually water or a protic solvent). By moving to a strictly anhydrous system with a soluble organic base or an inorganic base that doesn't require water for solubility, you eliminate the pathway for protonolysis [2].

Reagents:

  • Boronic Acid (1.5 equiv)

  • Base: CsF (2.0 equiv) or Anhydrous K₃PO₄ (finely ground)

  • Solvent: Anhydrous Toluene or DMF (Drying agent treated)

  • Additives: 4Å Molecular Sieves (Optional but recommended)

Step-by-Step:

  • Drying: Flame-dry your reaction vessel and cool under Argon.

  • Base Prep: If using K₃PO₄, grind it in a mortar/pestle (glovebox preferred) to increase surface area, as it is sparingly soluble in toluene.

  • Reaction: Combine reagents under inert atmosphere.

  • Execution: Run at the lowest temperature possible (start at 40°C). If conversion is slow, increase T in 10°C increments.

Part 3: Advanced Mechanisms (The "Why")

The Mechanism of Protodeboronation

Understanding how the bond breaks allows you to stop it. The pathway is not linear; it is often pH-dependent with a "danger zone" at neutral-to-mildly basic pH.

Key Insight: For 2-pyridyl boronic acids, decomposition is fastest at pH 7-8 , not pH 12. This is due to a zwitterionic intermediate that facilitates C-B bond cleavage [3].

Data Summary: Stability Half-Lives (t½)

Substrate TypepH 7 (Neutral)pH 10 (Basic)pH 13 (Strong Base)Recommendation
Phenylboronic acid WeeksDaysHoursStandard Suzuki
2-Pyridylboronic acid < 1 Minute ~1 Hour~10 HoursProtocol A (MIDA)
2,6-Difluorophenyl HoursMinutesSecondsProtocol B (Anhydrous)

Table 1: Comparative stability of boronic acids. Note the counter-intuitive stability of 2-pyridyl species at higher pH, though high pH often shuts down the Pd-catalyst.

Part 4: FAQ (Field Support)

Q: My boronic acid has turned into a trimer (Boroxine). Is it ruined? A: No. Boroxine formation is a reversible dehydration equilibrium.

  • Reaction:

    
    
    
  • Fix: In aqueous Suzuki couplings (Protocol A), the boroxine will hydrolyze back to the acid in situ. In anhydrous couplings (Protocol B), calculate stoichiometry based on the boroxine (1 mmol Boroxine = 3 mmol Boronic Acid) and proceed.

Q: Can I store boronic acids in the fridge? A: Yes, but moisture is the enemy.

  • Best Practice: Store under Argon at 4°C. If the compound is expensive/unstable (e.g., 2-pyridyl), store it as the MIDA boronate or Pinacol ester . Free acids should be considered "fresh produce" – use them quickly.

Q: Why does my LCMS show a mass of [M+14] or [M+32]? A:

  • [M+14]: Likely esterification with Methanol if you used MeOH as a solvent for LCMS prep (Methyl boronate formation).

  • [M+32]: Likely esterification with Pinacol if you are monitoring a borylation reaction.

  • Tip: Boronic acids fly poorly on LCMS. They often appear as the trimer, the boronate, or not at all. Rely on the consumption of the aryl halide partner for kinetic monitoring.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[5]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[5]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Optimization of Base and Ligand for Fluorinated Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful yet challenging transformations. Here, we will delve into the nuances of optimizing your reaction conditions, with a specific focus on the critical interplay between the base and the ligand to achieve high yields and minimize side reactions. Our approach is grounded in mechanistic understanding and validated by field-proven strategies.

Introduction: The Challenge of Fluorinated Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] However, the introduction of fluorine atoms onto the boronic acid coupling partner, while highly desirable for modulating the properties of target molecules in medicinal chemistry and materials science, presents a unique set of challenges. Fluorinated aryl boronic acids are electron-deficient, which makes them susceptible to a key side reaction: protodeboronation .[1][2] This process involves the cleavage of the C-B bond by a proton source, leading to the formation of a defluorinated arene and boric acid, thereby reducing the yield of the desired coupled product.[3]

The choice of base is critical, as it is required to activate the boronic acid for transmetalation but can also promote protodeboronation.[4][5] Therefore, a delicate balance must be struck. This guide provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura couplings of fluorinated boronic acids.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction is giving a low yield of the desired product, and I observe significant amounts of the corresponding fluoroarene (protodeboronation product). What should I do?

Probable Cause: The primary culprit is likely the instability of your fluorinated boronic acid under the reaction conditions, leading to protodeboronation. This is often exacerbated by a suboptimal choice of base, prolonged reaction times, or high temperatures.[2][6]

Solutions:

  • Re-evaluate Your Base:

    • Switch to a Fluoride-Based Base: Cesium fluoride (CsF) or potassium fluoride (KF) are often excellent choices for coupling electron-deficient boronic acids.[7] Fluoride ions can activate the boronic acid and have been shown to play multiple beneficial roles in the catalytic cycle.[7]

    • Consider Weaker Carbonate or Phosphate Bases: If you are using a strong hydroxide base, consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][8] These can be effective while minimizing the rate of protodeboronation.

  • Protect Your Boronic Acid:

    • Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can provide a "slow release" of the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, mitigating decomposition.[1][3][9]

    • Employ Trifluoroborate Salts: Potassium organotrifluoroborates (R-BF₃K) are another class of air- and moisture-stable boronic acid surrogates that can be used directly in the coupling reaction.[3][10]

  • Optimize Reaction Kinetics:

    • Use a High-Activity Catalyst System: The goal is to make the rate of the desired coupling reaction significantly faster than the rate of protodeboronation. Employing a highly active palladium precatalyst and an appropriate ligand is crucial.[6][11]

    • Lower the Reaction Temperature and Time: If the catalyst system is sufficiently active, it may be possible to run the reaction at a lower temperature (e.g., room temperature or 40 °C) and for a shorter duration, thereby reducing the extent of boronic acid decomposition.[6]

Question 2: I am observing significant homocoupling of my fluorinated boronic acid. How can I minimize this side reaction?

Probable Cause: Homocoupling of boronic acids can occur through several mechanisms, including an oxidative pathway involving residual oxygen or a palladium-catalyzed pathway. For electron-deficient boronic acids, this can sometimes be a competitive process.

Solutions:

  • Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Optimize the Palladium Precatalyst and Ligand:

    • Use a Well-Defined Precatalyst: Modern palladium precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), are designed to rapidly generate the active Pd(0) species, which can help to suppress side reactions by promoting a clean and efficient catalytic cycle.[6]

    • Ligand Choice: The use of bulky, electron-rich monodentate biarylphosphine ligands like SPhos or XPhos can often promote the desired cross-coupling over homocoupling.[2]

  • Consider a "Base-Free" or "Cationic" Suzuki Coupling: For extremely sensitive substrates, a "cationic" Suzuki-Miyaura coupling method that proceeds in the absence of a base has been developed. This approach can be particularly useful for polyfluoroaryl boronic acids that are highly prone to base-promoted decomposition.[12]

Frequently Asked Questions (FAQs)

What is the best general-purpose base for Suzuki coupling of fluorinated boronic acids?

While there is no single "best" base for all substrates, cesium fluoride (CsF) is an excellent starting point for the optimization of Suzuki couplings with electron-deficient fluorinated boronic acids.[7] It is known to be effective in promoting the reaction while being less harsh than strong hydroxide bases, thus helping to minimize protodeboronation. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also widely used and effective alternatives.[4][8]

How do I choose the right ligand for my fluorinated boronic acid coupling?

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging couplings involving electron-deficient partners, bulky, electron-rich monodentate phosphine ligands are generally preferred.[2][13]

Ligand ClassExamplesKey Advantages for Fluorinated Substrates
Biarylphosphines SPhos, XPhos, RuPhos, DavePhosPromote fast reductive elimination, stabilize the active catalyst, and are effective for a broad range of substrates, including sterically hindered and electron-poor partners.[2][6]
Dialkylphosphines tBu₃PHighly electron-donating, can be effective for less reactive coupling partners.

A good starting point for ligand screening would be to try SPhos or XPhos in combination with a suitable palladium precatalyst.

What is the role of the base in the Suzuki-Miyaura reaction?

The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid (or its ester) to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center.

Base_Activation ArBOH2 Ar-B(OH)₂ (Fluorinated Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) ArBOH2->Boronate Activation Base Base (e.g., OH⁻, F⁻) Base->Boronate Pd_Complex LₙPd(II)-X (Oxidative Addition Complex) Boronate->Pd_Complex Transmetalation Coupled_Product Ar-Ar' (Coupled Product) Pd_Complex->Coupled_Product Reductive Elimination

Caption: Activation of the boronic acid by a base.

Experimental Protocols

Protocol 1: General Procedure for Screening Bases and Ligands for the Suzuki-Miyaura Coupling of a Fluorinated Boronic Acid

This protocol provides a framework for systematically optimizing the reaction conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-formed catalyst) (2-10 mol%)

  • Base (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, fluorinated boronic acid, palladium precatalyst, ligand (if applicable), and base to a reaction vial containing a stir bar.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Screening Matrix Example:

EntryPalladium SourceLigandBaseSolventTemperature (°C)
1Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100
2Pd₂(dba)₃SPhosCsFDioxane100
3Pd₂(dba)₃XPhosK₂CO₃Toluene/H₂O80
4XPhos Pd G3-CsFTHF60
Protocol 2: Optimized Coupling of 2,4-Difluorophenylboronic Acid

This protocol is adapted from a literature procedure and serves as a robust starting point.[4]

Reaction: 5-bromosalicylic acid + 2,4-difluorophenylboronic acid

Reagents:

  • 5-bromosalicylic acid (1.0 equiv)

  • 2,4-difluorophenylboronic acid (1.5 equiv)

  • PdCl₂ (1 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMF/H₂O (1:1 v/v)

Procedure:

  • To a reaction vessel, add PdCl₂.

  • Add the DMF/H₂O solvent mixture.

  • Sequentially add 5-bromosalicylic acid and 2,4-difluorophenylboronic acid.

  • Add an aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 75 °C and monitor for completion.

  • Upon completion, cool the reaction and acidify with HCl to a pH of 2 to precipitate the product.

  • Isolate the product by filtration and wash with water.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Protodeboronation Protodeboronation Observed? Start->Check_Protodeboronation Base_Optimization Optimize Base: 1. CsF or KF 2. K₃PO₄ or K₂CO₃ Check_Protodeboronation->Base_Optimization Yes Check_Homocoupling Homocoupling Observed? Check_Protodeboronation->Check_Homocoupling No Protect_BA Use Boronate Ester (e.g., Bpin) or Trifluoroborate Salt Base_Optimization->Protect_BA Kinetics_Optimization Optimize Kinetics: - Use high-activity precatalyst - Lower temperature/time Protect_BA->Kinetics_Optimization Success Improved Yield Kinetics_Optimization->Success Degas Ensure Rigorous Degassing Check_Homocoupling->Degas Yes Ligand_Optimization Optimize Ligand: - SPhos, XPhos - Bulky, e⁻-rich ligands Check_Homocoupling->Ligand_Optimization No Degas->Ligand_Optimization Ligand_Optimization->Success

Caption: Troubleshooting workflow for fluorinated boronic acid coupling.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Journal of the American Chemical Society, 134(2), 815–827. Available from: [Link]

  • Li, J., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available from: [Link]

  • Schümann, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12343–12354. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259–4268. Available from: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link]

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available from: [Link]

  • Lee, J. C. H., McDonald, R., & Stradiotto, M. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(38), 13241–13244. Available from: [Link]

  • Langer, P., & Saleh, N. (2012). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available from: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available from: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Hu, J., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. ACS Catalysis, 11(22), 13950–13956. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. Available from: [Link]

  • Bernard-Gauthier, V., et al. (2017). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 23(67), 17094–17103. Available from: [Link]

  • LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved January 28, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Ortho- vs. Meta-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a cornerstone, with the reactivity of the boronic acid partner being paramount to success. This guide provides an in-depth comparison of ortho- and meta-substituted phenylboronic acids, moving beyond simple reaction outcomes to dissect the underlying principles governing their reactivity. We will establish that for ortho-substituted isomers, steric hindrance is the overwhelming determinant, often dramatically impeding the crucial transmetalation step of the catalytic cycle. Conversely, for meta-substituted isomers, electronic effects—whether electron-donating or withdrawing—take precedence, modulating the nucleophilicity of the aryl group. This guide synthesizes mechanistic principles with empirical data and provides a robust experimental framework for researchers to validate these concepts in their own work.

Introduction: The Critical Role of the Boronic Acid

Phenylboronic acids are indispensable reagents in modern synthetic chemistry, primarily for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The ability to form a new C-C bond with high functional group tolerance has cemented this reaction's place in academic and industrial laboratories, particularly in the synthesis of complex pharmaceutical intermediates.

The success, rate, and yield of a Suzuki-Miyaura coupling are profoundly influenced by the structure of the boronic acid. The position of substituents on the phenyl ring dictates the steric and electronic environment around the C-B bond, directly impacting its interaction with the palladium catalyst. This guide focuses specifically on the comparative reactivity of ortho- versus meta-substituted phenylboronic acids, providing a causal explanation for the often-dramatic differences observed in experimental outcomes.

The Theoretical Framework: Steric vs. Electronic Effects

To understand the reactivity differences, one must first consider the fundamental steps of the Suzuki-Miyaura catalytic cycle. The reactivity of the boronic acid is most relevant during the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar TM->PdII_R_Ar RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 R-Ar Pd0->OA R-X PdII_RX->TM Ar-B(OH)₂ (Base) PdII_R_Ar->RE

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The reactivity of the phenylboronic acid is critical in the Transmetalation (TM) step.

The "Ortho Effect": A Matter of Steric Hindrance

For ortho-substituted phenylboronic acids, the primary factor governing reactivity is steric hindrance. The presence of a group adjacent to the boronic acid moiety physically obstructs the approach of the bulky palladium complex during the transmetalation step.

This steric clash raises the activation energy of transmetalation, significantly slowing the reaction rate and often leading to lower yields compared to its meta and para counterparts. In some cases, particularly with bulky ortho groups, the reaction may fail to proceed altogether under standard conditions. This phenomenon, often referred to as the "ortho effect," is a well-documented challenge in cross-coupling chemistry.[1] The substituent forces the boronic acid group to twist out of the plane of the phenyl ring, disrupting the conjugation and further impacting reactivity.[1]

Meta-Substituents: The Dominance of Electronic Effects

When a substituent is in the meta position, it is sufficiently remote from the boronic acid group that its steric influence is negligible. Here, electronic effects become the dominant determinant of reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) are meta-directing and decrease the electron density of the aromatic ring.[2] This reduces the nucleophilicity of the carbon atom attached to the boron, which can slow down the transmetalation step.[3]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring. It is generally accepted that electron-rich aryl groups undergo transmetalation from boron to palladium more rapidly.[4]

Therefore, the reactivity of meta-substituted phenylboronic acids can be finely tuned based on the electronic nature of the substituent.

Figure 2: Conceptual diagram showing the dominant effects. Ortho-substituents cause steric hindrance, while meta-substituents exert electronic influence.

Comparative Experimental Data

The general reactivity trend observed in the literature for substituted phenylboronic acids in Suzuki-Miyaura coupling is: para > meta >> ortho .[3] The significantly lower yields for ortho-isomers, even under forcing conditions, highlight the profound impact of steric hindrance.[3]

The following table, compiled from literature data, provides a representative comparison using nitrophenylboronic acid isomers coupled with a common aryl halide.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Source
meta -Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1002~90%[3]
ortho -Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄sec-Butanol10018~35%[3]

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is not always readily available, which itself underscores the challenging nature of coupling ortho-isomers.[3] The substantially lower yield for the ortho-isomer, despite a more reactive catalyst system and a much longer reaction time, is a clear illustration of the steric impediment.

Experimental Protocol: A Model System for Reactivity Comparison

To provide a self-validating system for observing these reactivity differences, the following general protocol for a Suzuki-Miyaura coupling can be employed. Researchers can perform two parallel reactions, one with an ortho-substituted and one with a meta-substituted phenylboronic acid, keeping all other parameters constant.

Objective: To compare the reaction conversion rate and final yield for the coupling of 4-bromoanisole with 2-methylphenylboronic acid (ortho) versus 3-methylphenylboronic acid (meta).
Materials:
  • 4-Bromoanisole (Aryl Halide)

  • 2-Methylphenylboronic Acid (ortho-isomer)

  • 3-Methylphenylboronic Acid (meta-isomer)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene and Deionized Water (Solvents)

  • Anhydrous Magnesium or Sodium Sulfate (Drying agent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), the respective phenylboronic acid (1.2 mmol, 1.2 eq), K₃PO₄ (2.0 mmol, 2.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to compare the consumption of starting material.

  • Workup: After the reaction is deemed complete (or after 24h), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS.

Experimental_Workflow Setup 1. Assemble Reagents (Ar-X, Ar'-B(OH)₂, Base, Pd Cat, Ligand) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvents 3. Add Degassed Solvents (Toluene/Water) Inert->Solvents React 4. Heat and Stir (e.g., 100 °C) Solvents->React Monitor 5. Monitor Progress (TLC, GC-MS) React->Monitor Monitor->React Incomplete Workup 6. Quench and Extract Monitor->Workup Complete Purify 7. Purify and Analyze (Chromatography, NMR) Workup->Purify

Figure 3: A typical experimental workflow for comparing the reactivity of substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization for Challenging Couplings

When working with sterically hindered ortho-substituted phenylboronic acids, low yields are a common issue. Consider the following strategies to improve outcomes:

  • Advanced Catalysts: Employ more active and sterically demanding ligands (e.g., Buchwald-type biaryl phosphine ligands like RuPhos or XPhos) which can facilitate the difficult transmetalation and reductive elimination steps.[5][6]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the high activation barrier associated with steric hindrance. Microwave heating can be particularly effective.

  • Stronger Base/Different Solvent: The choice of base and solvent is critical. A stronger base or a different solvent system (e.g., using dioxane or 2-butanol instead of toluene) can sometimes accelerate the reaction.

  • Boronic Esters: In some cases, converting the boronic acid to a more reactive boronic ester (e.g., a pinacol ester) can improve stability and reactivity, though this is not a universal solution.[7]

Conclusion

The reactivity of substituted phenylboronic acids is a nuanced interplay of steric and electronic factors, with the position of the substituent being the primary determinant of which effect dominates.

  • Ortho-substituted phenylboronic acids are governed primarily by steric hindrance , which severely impedes the transmetalation step, leading to significantly reduced reaction rates and yields.

  • Meta-substituted phenylboronic acids are controlled by electronic effects , where electron-donating groups generally accelerate the reaction and electron-withdrawing groups decelerate it by modulating the nucleophilicity of the aryl ring.

A thorough understanding of these principles is essential for any researcher in synthetic chemistry, enabling rational substrate selection, reaction design, and effective troubleshooting. The provided experimental protocol offers a direct and reliable method for observing these fundamental reactivity patterns in a laboratory setting.

References

  • Wikipedia. (n.d.). Ortho effect. Available from: [Link]

  • Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Sipos, G., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules, 25(23), 5626. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available from: [Link]

  • Grzeczkowski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available from: [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • National Institutes of Health. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Available from: [Link]

  • Reddit. (2020). Boronic acid/ester transmetallation rates?. r/OrganicChemistry. Available from: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Available from: [Link]

  • National Institutes of Health. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. Available from: [Link]

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A Senior Application Scientist's Guide to Product Structure Validation: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Regulatory bodies like the FDA and EMA mandate rigorous structural validation to ensure that the product being tested is precisely what it is intended to be.[1] This guide, written from the perspective of a seasoned application scientist, eschews a simple recitation of facts for a deeper dive into the causality and synergy of the two most powerful techniques in the chemist's analytical arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore their orthogonal strengths, compare their capabilities, and provide field-proven workflows that ensure the highest degree of scientific integrity.

The Foundational Pillars of Structural Analysis

Before comparing these techniques, it is crucial to understand the distinct yet complementary information each provides. Mass Spectrometry's primary role is to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental composition of a compound.[2][3] NMR spectroscopy, conversely, probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), offering a detailed map of the molecular framework, including atom connectivity and stereochemistry.[4][5] While MS tells you "what it's made of," NMR tells you "how it's put together."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is a non-destructive technique that provides unparalleled detail about a molecule's carbon-hydrogen framework.[4][6] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at specific frequencies.[5][7] These frequencies, or "chemical shifts," are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of its position within the molecule.[8]

Information Gleaned from NMR:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus, helping to identify functional groups (e.g., aromatic, aliphatic, aldehydic protons).[8][9]

  • Integration: The area under an NMR peak is proportional to the number of nuclei it represents, giving a ratio of different types of protons in the molecule.[8][10]

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks reveals the number of neighboring protons, a key piece of connectivity information based on the "n+1 rule".[11]

  • Through-Bond and Through-Space Correlations (2D NMR): Advanced 2D NMR experiments like COSY, HSQC, and HMBC reveal which atoms are connected through bonds (J-coupling), providing the definitive evidence needed to piece together the molecular puzzle.[12][13]

The power of NMR lies in its ability to provide a complete, solution-state picture of a molecule's structure. For regulatory submissions requiring full structural characterization, a comprehensive suite of 1D and 2D NMR experiments is indispensable.[12]

Mass Spectrometry (MS): The Elemental Accountant

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules.[14] The process involves converting a sample into gaseous ions, separating them based on their m/z, and detecting the resulting species.[3] It is an exceptionally sensitive technique, often requiring only picogram to femtogram quantities of material.

Key Information from Mass Spectrometry:

  • Molecular Weight: Soft ionization techniques provide the mass of the intact molecular ion, which is the most fundamental piece of information for any unknown compound.

  • Elemental Composition: High-Resolution Mass Spectrometry (HRMS) can measure mass with extremely high precision (to within a few parts per million), allowing for the unambiguous determination of a molecule's elemental formula.[15][16][17] This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.

  • Structural Fragments: Hard ionization techniques cause the molecular ion to break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns can provide clues about the molecule's structure, though this is often more complex to interpret than NMR data.[18]

Head-to-Head Comparison: NMR vs. Mass Spectrometry

Choosing the right analytical tool—or, more often, the right combination of tools—depends on the specific question being asked. The following table provides a direct comparison of the key performance characteristics of NMR and MS.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Causality and Field Insight
Primary Information Atom connectivity, stereochemistry, 3D structureMolecular weight, elemental formula, fragmentation patternsNMR builds the molecular "skeleton," while MS provides the "parts list." The combination is a self-validating system.
Sensitivity Lower (mg to high µg range)Extremely high (µg to pg range)NMR is a concentration-dependent technique; signal averaging is required for dilute samples. MS detects ions, making it inherently more sensitive.
Sample Requirement Typically 5-25 mg for ¹H, 50-100 mg for ¹³C.[19]Nanograms or less, depending on the ionization source.The need for more sample in NMR is due to the lower intrinsic sensitivity of the nuclear spin phenomenon compared to ionization and detection in MS.
Structural Detail High. Provides an unambiguous map of the molecular framework.[1]Moderate. Infers structure from fragments; cannot resolve isomers easily.NMR is the gold standard for isomer differentiation (e.g., positional isomers), which MS often cannot distinguish without chromatographic separation.[1][20]
Quantitation Excellent (qNMR). Signal is directly proportional to molar concentration.[7]Good, but often requires an isotopic internal standard for high accuracy.qNMR can be a primary ratio method, as every nucleus of a given type has the same response factor, a unique advantage.
Sample State Solution or solid-state. Non-destructive.[6]Requires conversion to gas-phase ions. Destructive.[14]The non-destructive nature of NMR allows the same sample to be used for multiple experiments, which is invaluable for precious materials.
Throughput Lower. Experiments can range from minutes (¹H) to hours (2D NMR).Higher. Analyses can be completed in seconds to minutes.The need to acquire data over time (time-domain signal) and perform Fourier Transform makes NMR inherently slower than direct ion detection in MS.

The Orthogonal Workflow: A Self-Validating System

The true power in structural validation comes from using NMR and MS in a complementary, or "orthogonal," fashion.[20][21] Data from one technique should confirm and be consistent with the other. A discrepancy between the molecular formula from HRMS and the atom counts from NMR, for example, is an immediate red flag indicating an incorrect structural assignment or an impure sample.

Below is a diagram illustrating a robust, self-validating workflow for the structural elucidation of a novel small molecule.

Caption: Orthogonal workflow for structural validation using MS and NMR.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for the structural validation workflow depicted above. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Sample Preparation for NMR and MS

Objective: To prepare a sample that is suitable for both MS and NMR analysis, ensuring concentration and purity are appropriate for high-quality data acquisition.

Methodology:

  • Solvent Selection: Dissolve ~10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile). This will serve as the stock solution for MS analysis.

  • MS Sample Prep: Dilute an aliquot of the stock solution to a final concentration of ~1-10 µg/mL in a solvent appropriate for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • NMR Sample Prep:

    • Transfer the remaining stock solution to a clean, pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. This step is critical to remove residual protiated solvents that would obscure the ¹H NMR spectrum.

    • Place the vial under high vacuum for at least 1 hour to remove trace solvent residues.

    • Redissolve the dried material in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

    • Filter the resulting solution through a pipette with a small cotton or glass wool plug directly into a high-quality NMR tube to remove any particulate matter.[22] Particulates severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor data quality.

    • Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: Structure Elucidation Workflow

Objective: To determine the molecular formula and connectivity of an unknown compound using a combination of MS and NMR techniques.

Methodology:

  • Initial MS Analysis (LC-HRMS):

    • Inject the prepared MS sample into an LC-HRMS system.

    • Rationale: This initial step confirms the purity of the sample and provides the accurate mass of the molecular ion.

    • From the high-resolution data, determine the most probable elemental formula. This formula provides a crucial constraint for the subsequent NMR analysis (e.g., it dictates the expected number of carbons, hydrogens, and heteroatoms).[17]

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. This is the fastest NMR experiment and provides initial information on the types of protons present and their relative ratios (via integration).[12]

    • Acquire a ¹³C NMR spectrum. This confirms the number of unique carbon environments in the molecule. The carbon count should match the elemental formula from HRMS.

    • Acquire a DEPT-135 spectrum. Rationale: This experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, providing vital information about the carbon framework that is not available from a standard ¹³C spectrum.[12]

  • 2D NMR Spectroscopy - Building the Framework:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] Rationale: COSY is used to trace out contiguous proton spin systems, allowing you to piece together fragments of the molecule (e.g., an ethyl group, a propyl chain).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[12][23] Rationale: HSQC provides definitive ¹H-¹³C one-bond connections. It is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[13] Rationale: HMBC is arguably the most powerful structure elucidation experiment. It connects the fragments identified by COSY, allowing you to assemble the complete molecular skeleton. It is especially critical for identifying connections to quaternary (non-protonated) carbons.

  • Data Integration and Final Validation:

    • Assemble all the fragments and correlations from the NMR data, guided by the elemental formula from HRMS.

    • Propose a final structure.

    • Self-Validation Check: Does the proposed structure account for every signal in the ¹H and ¹³C spectra? Are all HMBC and COSY correlations consistent with the structure? Does the degree of unsaturation calculated from the molecular formula match the structure (rings + double/triple bonds)? A positive answer to these questions provides a very high degree of confidence in the final assignment.

This systematic approach, leveraging the orthogonal strengths of both techniques, creates a self-validating system that is the bedrock of modern structural chemistry and is essential for meeting stringent regulatory requirements.[24]

Conclusion: A Synergy of Unmatched Power

Neither NMR nor Mass Spectrometry alone can consistently provide the level of absolute certainty required in modern drug development and chemical research. Mass spectrometry offers unparalleled sensitivity for determining molecular formula, while NMR provides the definitive, high-resolution blueprint of atomic connectivity.[25] By understanding the fundamental principles and causal relationships behind the data each technique generates, and by employing them in a logical, orthogonal workflow, researchers can validate product structures with the highest possible degree of scientific integrity. This synergistic approach not only ensures accuracy but also accelerates research and development by preventing the costly pursuit of incorrectly identified molecules.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • ResearchGate. (2014). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

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  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • National Institutes of Health. (n.d.). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • United States National Library of Medicine. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. [Link]

  • YouTube. (2016). NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

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A Senior Application Scientist's Guide to Assessing the Biological Activity of Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the journey of drug discovery, the synthesis of novel chemical derivatives is but the first step. The true potential of these molecules is unveiled only through rigorous biological evaluation. This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the critical process of assessing the biological activity of synthesized compounds. We will move beyond a simple catalog of assays, focusing instead on the logic of building a testing cascade—from broad initial screens to detailed mechanistic studies—that efficiently identifies and validates promising drug candidates.

The Strategic Funnel: From High-Throughput Screening to Preclinical Evaluation

The assessment of biological activity is best conceptualized as a funnel. A large number of synthesized derivatives enter at the top and are subjected to a series of increasingly stringent and complex evaluations. This tiered approach ensures that resources are focused on the most promising candidates, saving time and reducing costs.[1][2]

The journey through this funnel typically involves three core stages:

  • Primary Screening: Rapidly screen large libraries of derivatives to identify initial "hits" with a desired biological effect.[3][4]

  • Secondary & Mechanistic Assays: Confirm the activity of hits, determine their potency and selectivity, and elucidate their mechanism of action.

  • In Vivo & Preclinical Evaluation: Assess the efficacy, safety, and pharmacokinetic profile of lead compounds in a whole-organism context.[5]

G cluster_0 Drug Discovery Funnel Synthesized_Derivatives Large Library of Synthesized Derivatives HTS Primary Screening (High-Throughput Screening) Synthesized_Derivatives->HTS Identify 'Hits' Hit_Confirmation Hit Confirmation & Dose-Response (Secondary Assays) HTS->Hit_Confirmation Confirm Activity MOA Mechanism of Action (MOA) Studies & Selectivity Profiling Hit_Confirmation->MOA Understand 'How' ADMET In Vitro ADMET & Toxicity Screening MOA->ADMET Assess 'Drug-Likeness' In_Vivo In Vivo Efficacy & PK/PD Studies ADMET->In_Vivo Test in Organism Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate Validate

Caption: A typical workflow for evaluating synthesized derivatives.

Part 1: Primary Screening - Casting a Wide Net for "Hits"

The initial goal is to efficiently test a large number of compounds to identify those that interact with a biological target or elicit a desired cellular response.[4] High-Throughput Screening (HTS) is the cornerstone of this phase, utilizing automation and robotics to test thousands of compounds in parallel.[6][7][8]

Causality Behind Experimental Choice: At this stage, speed, cost-effectiveness, and scalability are prioritized over intricate detail. The aim is to quickly filter out inactive compounds, not to fully characterize the active ones. Therefore, assays are chosen for their simplicity and robustness in a miniaturized format (e.g., 96, 384, or 1536-well plates).[7]

Two primary philosophies guide primary screening:

  • Target-Based Screening: Assays are designed to measure the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor). This approach is powerful when the biological target of a disease is well-understood.

  • Phenotypic Screening: Assays measure the effect of a compound on the overall behavior or phenotype of a cell (e.g., cell death, proliferation, or the activation of a signaling pathway).[9] This is advantageous when the specific molecular target is unknown or when modulating a complex pathway is the goal.[10]

Common Primary Screening Assays
Assay TypePrincipleCommon ReadoutThroughputUse Case Example
Enzyme Inhibition Assay Measures the ability of a compound to reduce the activity of a specific enzyme.[11]Colorimetric, Fluorometric, LuminescentHighScreening for kinase inhibitors in cancer drug discovery.[12]
Cell Viability/Cytotoxicity Assay Assesses the number of viable cells in a culture after treatment with a compound.[1]Colorimetric (MTT, XTT), Luminescent (ATP content)HighIdentifying cytotoxic compounds for cancer therapy.[13]
Reporter Gene Assay Measures the expression of a "reporter gene" (e.g., luciferase) linked to a specific cellular signaling pathway.[14][15]Luminescence, FluorescenceHighScreening for modulators of a specific transcription factor or GPCR pathway.[16][17]

Part 2: Secondary Assays - From "Hit" to "Lead"

Once initial hits are identified, the focus shifts from quantity to quality. Secondary assays are designed to confirm the activity observed in the primary screen, determine the potency of the compounds, and begin to understand their mechanism of action.

Dose-Response and Potency Determination (IC50/EC50)

A hallmark of a true "hit" is a dose-dependent effect. The goal here is to determine the concentration of the compound that produces 50% of its maximal effect.

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce an enzymatic or cellular response by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum effect.

Causality Behind Experimental Choice: An IC50/EC50 value is a critical metric for comparing the potency of different derivatives. A lower value indicates a more potent compound, which is generally a desirable trait for a drug candidate. This quantitative data allows for the ranking of hits and guides the next round of chemical synthesis in a process known as Structure-Activity Relationship (SAR) studies.

Mechanism of Action (MOA) Elucidation

Understanding how a compound works is crucial for its development. MOA studies investigate the specific molecular interactions and downstream cellular events caused by the compound.

Example: Differentiating Enzyme Inhibition Types If a primary screen identifies an enzyme inhibitor, a key secondary assay is to determine how it inhibits the enzyme (e.g., competitive, non-competitive).[11][18] This is typically done by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.[19]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme Enzyme Active Site Substrate Substrate Product Product Inhibitor_C Competitive Inhibitor Enzyme_C Enzyme Active Site Inhibitor_C->Enzyme_C:s Binds to Active Site Inhibitor_NC Non-Competitive Inhibitor Enzyme_NC Enzyme Allosteric Site Active Site Inhibitor_NC->Enzyme_NC:n Binds to Allosteric Site Substrate_C Substrate Substrate_C->Enzyme_C:s Blocked Substrate_NC Substrate Substrate_NC->Enzyme_NC:s Can still bind, but reaction is less efficient

Caption: Competitive vs. Non-Competitive Enzyme Inhibition.

Early Safety & Selectivity Profiling

A promising drug candidate should be potent against its intended target but have minimal effects on other targets, especially those known to cause side effects.

  • Cytotoxicity Assays: Even if the desired effect is not cytotoxicity, it's crucial to determine the concentration at which a compound becomes toxic to cells. This establishes the "therapeutic window."[1][3]

  • In Vitro ADMET: Early, cell-based, or biochemical assays can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[20][21][22] This helps to eliminate compounds with poor drug-like characteristics before investing in expensive animal studies.[2]

Part 3: In Vivo Evaluation - The Whole-Organism Context

After a compound has been thoroughly characterized in vitro, the next critical step is to evaluate its performance in a living organism.[23] Animal models are essential for understanding a drug's efficacy, safety, and pharmacokinetic parameters before it can be considered for human trials.[5][24][25][26]

Causality Behind Experimental Choice: In vitro systems, while excellent for controlled experiments, cannot replicate the complexity of a whole organism.[1] In vivo studies are necessary to see how a drug is absorbed, where it goes in the body, how it's metabolized, and ultimately, if it has the desired therapeutic effect on the disease being modeled.[27][28]

Key In Vivo Studies
Study TypeObjectiveKey Parameters MeasuredCommon Animal Models
Efficacy Studies To determine if the drug has the desired therapeutic effect in a disease model.Tumor size reduction, improved survival, reduction in disease symptoms.Mice, Rats (often genetically engineered or xenograft models).[29][30]
Pharmacokinetic (PK) Studies To study the course of a drug through the body ("what the body does to the drug").Cmax (max concentration), Tmax (time to Cmax), half-life, bioavailability.Mice, Rats, Rabbits, Dogs.[5][24]
Toxicology Studies To identify potential adverse effects and determine a safe dosage range.Clinical observations, organ pathology, blood chemistry.Rodents and a non-rodent species (e.g., dogs, primates).[5]

Experimental Protocols: A Self-Validating System

Trustworthiness in experimental results comes from robust design, including appropriate controls.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses a compound's effect on cell metabolic activity, which is an indicator of cell viability.[31]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified by measuring its absorbance.[31]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with the compound-containing medium.

    • Negative Control: Wells with cells treated with vehicle (e.g., DMSO) only. This represents 100% viability.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of viability for each compound concentration relative to the negative control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[32]

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for determining the IC50 of a compound against a purified enzyme.

Principle: An enzyme converts a substrate into a product that can be detected by a change in absorbance. An inhibitor will slow the rate of this reaction.[12]

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add buffer, the enzyme, and serial dilutions of the inhibitor (synthesized derivative).

    • Negative Control (100% Activity): Wells with enzyme and vehicle, but no inhibitor.

    • Positive Control: Wells with a known inhibitor for the target enzyme.

    • Blank Control (0% Activity): Wells with buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.[12]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength.[12]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.[12]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

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Bridging the Digital and the Biological: A Guide to Cross-Validation of Computational Models in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is the cornerstone of modern therapeutic innovation. Computational models offer unprecedented speed and scale for screening and predicting drug candidates, but their predictions are only as valuable as their real-world accuracy. This guide provides an in-depth look at the principles and practices of rigorously cross-validating computational predictions with experimental results, ensuring that in silico discoveries translate into tangible clinical potential.

The Imperative of Cross-Validation: Beyond the Algorithm

The primary goals of this cross-validation process are:

  • Accuracy Confirmation: To verify that the model's predictions align with empirical data.[3]

  • Reliability Assessment: To ensure the model produces consistent and stable results across different scenarios.[3]

  • Informed Decision-Making: To provide a solid foundation for advancing promising drug candidates and allocating resources effectively.[3]

A Symbiotic Workflow: Integrating Computational and Experimental Approaches

Below is a diagram illustrating this integrated workflow:

CrossValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Data Data Acquisition & Preprocessing Model Model Development & Training (e.g., QSAR, Docking) Data->Model Pred Generate Predictions (e.g., Hit Identification) Model->Pred Design Experimental Design Pred->Design Prioritized Candidates Refine Model Refinement Refine->Model Assay In Vitro / In Vivo Assays Design->Assay Results Analyze Experimental Results Assay->Results Results->Refine Feedback Loop

Caption: An integrated workflow for cross-validation, highlighting the iterative feedback loop between computational modeling and experimental validation.

Part 1: The Computational Gauntlet - Generating and Validating Predictions

The computational phase lays the groundwork for experimental validation. The goal is to generate high-confidence predictions that are worthy of the time and resources required for wet lab testing.

Methodology 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] It is a cornerstone of structure-based drug design.

Step-by-Step Molecular Docking Protocol:

  • Target and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare a library of ligand structures, ensuring correct protonation states.[4]

  • Binding Site Identification:

    • If the binding site is known, define the grid box for docking around it.

    • For unknown binding sites, perform "blind docking" where the entire protein surface is considered.[5]

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, GOLD) to sample various ligand conformations within the binding site.[3]

    • The software's scoring function will rank the poses based on their predicted binding affinity.[3]

  • Internal Validation (Redocking):

    • A critical self-validating step is to redock the native ligand back into the protein's binding site.

    • A low root-mean-square deviation (RMSD) between the redocked pose and the original crystallographic pose (ideally < 2.0 Å) indicates a reliable docking protocol.[6]

Methodology 2: Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

Step-by-Step QSAR Modeling and Validation Protocol:

  • Data Curation:

    • Compile a dataset of compounds with known biological activity (e.g., IC50 values) against the target of interest. Public databases like ChEMBL and PubChem are valuable resources.[7][8][9]

    • Ensure data consistency and remove any erroneous entries.

  • Descriptor Calculation:

    • Calculate molecular descriptors for each compound. These can include physicochemical properties, topological indices, and 3D descriptors.

  • Model Building and Internal Validation (Cross-Validation):

    • Split the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., random forest, support vector machine) to build the QSAR model on the training set.

    • Employ k-fold cross-validation on the training set to assess the model's internal robustness and prevent overfitting.[10][11][12] A common approach is 5- or 10-fold cross-validation.[13]

    k-Fold Cross-Validation Procedure:

    • Randomly shuffle the training dataset.

    • Split the dataset into k equal-sized folds.

    • For each fold:

      • Train the model on the other k-1 folds.

      • Test the model on the held-out fold.

    • The average performance across all k folds provides a robust estimate of the model's predictive power.[10]

  • External Validation:

    • Use the trained model to predict the activity of the compounds in the independent test set.

    • A high correlation between the predicted and experimental activities indicates a reliable QSAR model.[12][14]

Part 2: The Biological Verdict - Experimental Validation of Computational Hits

Experimental validation is the definitive test of a computational model's predictions. Careful experimental design is paramount to obtaining clear and interpretable results.[15]

Designing a Self-Validating Experiment

A well-designed experiment should include multiple controls to ensure the observed effects are specific and on-target.

Key Components of a Robust Validation Experiment:

  • Positive Control: A known active compound for the target to confirm the assay is working correctly.

  • Negative Control: An inactive compound or vehicle (e.g., DMSO) to establish a baseline.

  • Dose-Response Curves: Testing compounds at multiple concentrations is essential to determine potency (e.g., IC50, EC50).

  • Orthogonal Assays: Confirming activity in a secondary, different type of assay increases confidence in the results.[1]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a typical experiment to validate a computationally predicted enzyme inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme.

    • Prepare stock solutions of the test compounds, positive control, and negative control in a suitable solvent (e.g., DMSO).

    • Prepare the enzyme's substrate and any necessary cofactors.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the test compounds at various concentrations (serial dilutions) to the appropriate wells.

    • Add the positive and negative controls to their designated wells.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the plate at the optimal temperature for a defined period.

    • Stop the reaction and measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve.

    • Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Part 3: The Moment of Truth - Comparing Computational and Experimental Data

The final step is to quantitatively and qualitatively compare the computational predictions with the experimental outcomes.

Quantitative Comparison

Statistical analysis provides an objective measure of the concordance between the two datasets.

Statistical MethodDescriptionApplication Example
Correlation Analysis Measures the strength and direction of the linear relationship between two variables.Correlating predicted binding affinities from docking with experimentally determined IC50 values.
Regression Analysis Models the relationship between a dependent variable (e.g., experimental activity) and one or more independent variables (e.g., computational descriptors).Building a QSAR model where the regression equation predicts experimental activity based on molecular properties.
Student's t-test Compares the means of two groups to determine if they are statistically different.Comparing the mean activity of a computationally predicted "active" group versus a "decoy" group.
Mean Absolute Percentage Error (MAPE) Calculates the average percentage difference between predicted and actual values.Assessing the predictive accuracy of a QSAR model in terms of percentage error.

Note: For comparing dose-response curves, nonlinear regression is a powerful tool to quantify shifts in potency (e.g., EC50) and test for statistical significance.[16][17]

Qualitative and Visual Comparison

Visual representations can often reveal patterns and discrepancies that are not immediately apparent from statistical numbers alone.

Drug-Target Interaction Network:

A network diagram can visualize the predicted interactions between a set of drugs and their targets. This can be particularly useful for identifying drugs with polypharmacology (acting on multiple targets).

DrugTargetInteractions Drug B Drug B Target 2 Target 2 Drug B->Target 2 Predicted Strong Drug C Drug C Target 3 Target 3 Drug C->Target 3 Predicted Strong Target 1 Target 1 Drug C->Target 1 Predicted Weak Drug A Drug A Drug A->Target 2 Predicted Weak

Caption: A hypothetical drug-target interaction network, visualizing the predicted binding affinities of three drugs against three protein targets.

Signaling Pathway Analysis:

Mapping a validated hit onto its biological pathway provides crucial context for its mechanism of action. For instance, a confirmed inhibitor of a kinase in the MAPK signaling pathway can be visualized to understand its downstream effects on cell proliferation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Raf Raf Receptor->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Drug Validated Inhibitor (Drug X) Drug->MEK Inhibits Proliferation Cell Growth & Division TF->Proliferation

Caption: The MAPK signaling pathway with the action of a validated MEK inhibitor, illustrating its role in blocking downstream cell proliferation.[18]

Conclusion: An Iterative Journey Towards Discovery

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